2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide
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Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzo[d]oxazole core with a hydroxymethyl group at the 2-position and a carboxamide group at the 6-position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the hydroxymethyl and carboxamide groups. One common method involves the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzo[d]oxazole core. Subsequent functionalization at the 2- and 6-positions can be achieved through various organic reactions, such as hydroxymethylation and amidation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzo[d]oxazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-6-carboxamide.
Reduction: Formation of 2-(Hydroxymethyl)benzo[d]oxazole-6-amine.
Substitution: Various substituted benzo[d]oxazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-(Chloromethyl)benzo[d]oxazole
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide is unique due to the presence of both hydroxymethyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, highlighting its potential as a valuable research tool and therapeutic agent .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C9H8N2O3/c10-9(13)5-1-2-6-7(3-5)14-8(4-12)11-6/h1-3,12H,4H2,(H2,10,13) |
InChI Key |
SEJIVDUHRITKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)OC(=N2)CO |
Origin of Product |
United States |
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